Corticosterone 21-Carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

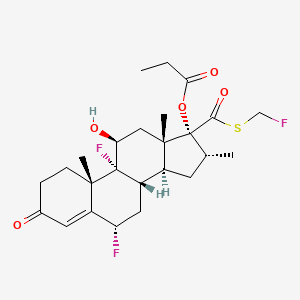

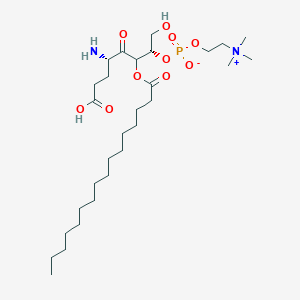

Corticosterone, also known as 17-deoxycortisol and 11β,21-dihydroxyprogesterone, is a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands . Corticosterone 21-Carboxylic Acid is a derivative of corticosterone .

Synthesis Analysis

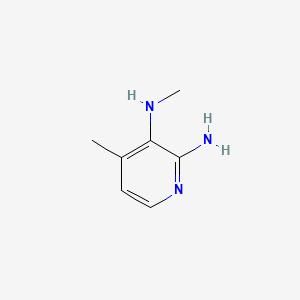

The synthesis of corticosteroids like this compound involves complex biochemical pathways. The protein precipitation of serum samples is achieved via adding acetonitrile, while the derivatization of endogenous steroid hormones in serum samples after protein precipitation is performed using 2-hydrazinopyridine as a derivatization reagent .Molecular Structure Analysis

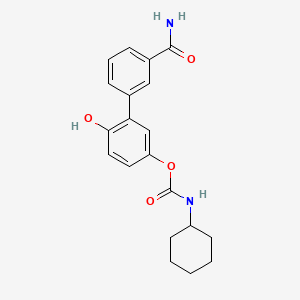

The molecular formula of this compound is C21H28O5 . The structure of a carboxylic acid contains a hydroxyl group attached to a carbonyl carbon . Due to the electronegativity of the oxygen atom, this functional group can undergo ionization and discharge a proton .Chemical Reactions Analysis

The α-carbon belonging to a carboxylic acid can easily be halogenated via the Hell-Volhard-Zelinsky reaction. These compounds can be converted into amines using the Schmidt reaction. A carboxylic acid can be reduced to an alcohol by treating it with hydrogen to cause a hydrogenation reaction .Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The general formula of a carboxylic acid is R-COOH, where COOH refers to the carboxyl group, and R refers to the rest of the molecule to which this group is attached .Mechanism of Action

Target of Action

Corticosterone 21-Carboxylic Acid is a derivative of corticosterone, a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands . Its primary targets include the Corticosteroid 11-beta-dehydrogenase isozyme 1 , Nuclear receptor coactivator 1 , and the Mineralocorticoid receptor . These targets play crucial roles in the regulation of energy, immune reactions, and stress responses .

Mode of Action

This compound interacts with its targets by acting as a substrate for the Corticosteroid 11-beta-dehydrogenase isozyme 1 . This interaction leads to changes in the regulation of energy, immune reactions, and stress responses .

Biochemical Pathways

This compound affects the steroidogenic pathway, which is a series of biochemical reactions that produce steroids from cholesterol . It is an intermediate in the steroidogenic pathway from pregnenolone to aldosterone . Under PPAR activation, the classic reductive metabolic pathway of corticosterone is suppressed, and an alternative oxidative pathway is uncovered that leads to the sequential oxidation on carbon 21 resulting in HDOPA .

Pharmacokinetics

It is known that corticosterone, the parent compound, has modest but significant activities as a mineralocorticoid and a glucocorticoid

Result of Action

It is known that corticosterone, the parent compound, is involved in the regulation of energy, immune reactions, and stress responses

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, UV-B stimulation on the skins of certain amphibians seems to cause the internal generation of corticosterone

Advantages and Limitations for Lab Experiments

The use of Corticosterone 21-Carboxylic Acid in laboratory experiments has several advantages. The hormone is relatively easy to synthesize, and can be used to study a variety of physiological processes. In addition, this compound is a relatively stable molecule and can be stored for long periods of time without degradation. However, there are some limitations to its use. The hormone is not very soluble in water, and therefore must be dissolved in an organic solvent before use. In addition, the hormone is not very stable in the presence of light or heat, and must be stored in a dark, cool environment.

Future Directions

The use of Corticosterone 21-Carboxylic Acid in laboratory experiments has the potential to provide insight into a variety of physiological processes. Future research could focus on the role of this compound in the regulation of energy metabolism and stress response. In addition, research could focus on the role of this compound in the regulation of the immune system and inflammation. Finally, research could focus on the potential therapeutic applications of this compound, such as its use in the treatment of stress-related disorders.

Synthesis Methods

Corticosterone 21-Carboxylic Acid is synthesized in the adrenal cortex by the enzyme 21-hydroxylase. The enzyme is encoded by the CYP21A2 gene and catalyzes the conversion of progesterone to this compound. The reaction is a two-step process that involves the hydroxylation of progesterone at the 21-position followed by the cleavage of the side chain. The reaction is catalyzed by two different forms of 21-hydroxylase, CYP21A1 and CYP21A2.

Scientific Research Applications

Corticosterone 21-Carboxylic Acid has been studied extensively in the laboratory setting. It is used as a tool to study the role of cortisol in health and disease. It is also used to study the regulation of steroid hormone synthesis and metabolism. In addition, this compound has been used to study the effects of stress on the body, as well as the effects of glucocorticoids on immune function.

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Corticosterone 21-Carboxylic Acid involves the conversion of Corticosterone to Corticosterone 21-Propionate, followed by hydrolysis to obtain Corticosterone 21-Carboxylic Acid.", "Starting Materials": [ "Corticosterone", "Propionic anhydride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Corticosterone is reacted with propionic anhydride and pyridine in methanol to obtain Corticosterone 21-Propionate.", "Step 2: Corticosterone 21-Propionate is then hydrolyzed using sodium hydroxide in methanol to obtain Corticosterone 21-Carboxylic Acid.", "Step 3: The product is then extracted using diethyl ether and purified using hydrochloric acid." ] } | |

CAS RN |

33762-00-4 |

Molecular Formula |

C21H28O5 |

Molecular Weight |

360.45 |

IUPAC Name |

2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |

InChI |

InChI=1S/C21H28O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-17,23H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15+,16-,17+,20-,21-/m0/s1 |

InChI Key |

JBTKFLIEKACQQE-VHKLNFGVSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C(=O)O)C)O |

synonyms |

(11β)-11-Hydroxy-3,20-dioxo-pregn-4-en-21-oic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)

![(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)